
Palominol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palominol is a natural product found in Eunicea with data available.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Palominol has been synthesized from d-mannitol, as demonstrated in a study involving the synthesis of marine dolabellane diterpenoids, including palominol. This synthesis involved key steps such as the formation of a bicyclo[2.2.1]heptane derivative, preparation of a tetrasubstituted cyclopentane derivative, and cyclization of sulfone (Miyaoka et al., 2003).
Agricultural Applications
- The growth and yield of Palomino vines, a variety related to Palominol, were assessed in relation to conventional fertilization. This study, conducted on fertile soil in the Olifants River region, found a tendency towards improved shoot mass but no significant effect on crop mass due to fertilization. It highlighted the importance of considering phylloxera as a growth and production limiting factor in comparison with fertilization (Saayman & Conradie, 2017).
Wine Production and Viniculture
- Research on Palomino fino grapes, which may be relevant for studies on Palominol, showed that the resveratrol content in these grapes is highly influenced by climatic conditions and fungal infections. This study provides insights into how environmental factors can affect the chemical composition of grapes, which could be extrapolated to the study of Palominol (Roldán et al., 2003).
Educational and Training Applications
- Although not directly related to Palominol, studies on educational programs and research learning activities, such as at Cokroaminoto Palopo University, can be relevant for understanding how scientific research methodologies and principles are applied in educational settings (Ramli et al., 2022).
Propiedades
Fórmula molecular |
C20H32O |
|---|---|
Peso molecular |
288.5 g/mol |
Nombre IUPAC |
2-[(3aR,5E,9E,12aS)-3a,6,10-trimethyl-4,7,8,11,12,12a-hexahydro-3H-cyclopenta[11]annulen-1-yl]propan-2-ol |
InChI |
InChI=1S/C20H32O/c1-15-7-6-8-16(2)11-13-20(5)14-12-17(19(3,4)21)18(20)10-9-15/h7,11-12,18,21H,6,8-10,13-14H2,1-5H3/b15-7+,16-11+/t18-,20-/m1/s1 |
Clave InChI |
FSJNSCXEWKRPRT-HLFWTJLRSA-N |
SMILES isomérico |
C/C/1=C\CC/C(=C/C[C@@]2(CC=C([C@H]2CC1)C(C)(C)O)C)/C |
SMILES canónico |
CC1=CCCC(=CCC2(CC=C(C2CC1)C(C)(C)O)C)C |
Sinónimos |
palominol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1R,3S,4S,5R,5'R,7R,10R)-3-acetyloxy-10-(hydroxymethyl)-4',4',5',15-tetramethyl-3',9,14-trioxospiro[11,12,13-trithia-8,15-diazatetracyclo[8.3.2.01,8.03,7]pentadecane-5,2'-oxolane]-4-yl] acetate](/img/structure/B1243824.png)
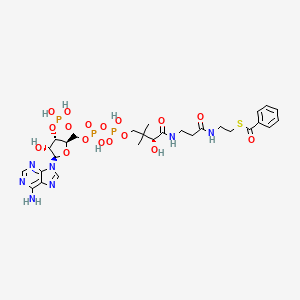


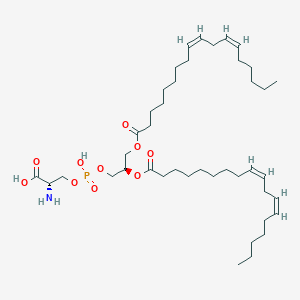
![N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide](/img/structure/B1243832.png)


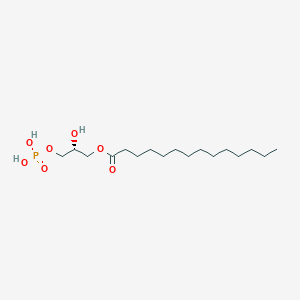
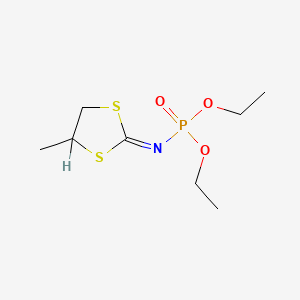
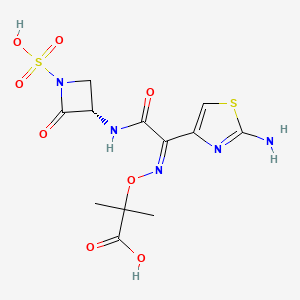
![7-[(2S,3R)-3-amino-2-methylazetidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B1243845.png)

